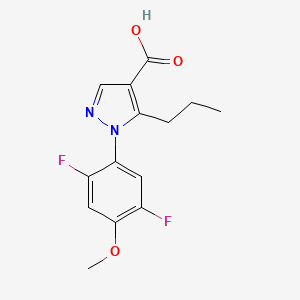

1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Description

1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 1485415-16-4) is a pyrazole derivative characterized by a trifunctional aromatic system. Its structure comprises:

- Phenyl ring: Substituted with fluorine atoms at the 2- and 5-positions and a methoxy group at the 4-position.

- Pyrazole core: Features a propyl chain at position 5 and a carboxylic acid group at position 4.

Pyrazole derivatives are widely explored in medicinal and materials chemistry due to their structural versatility.

Propriétés

IUPAC Name |

1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O3/c1-3-4-11-8(14(19)20)7-17-18(11)12-5-10(16)13(21-2)6-9(12)15/h5-7H,3-4H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNOKSBSZGVZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Key Intermediates

Synthesis of α,β-unsaturated ester intermediate: Starting from 2,5-difluoro-4-methoxybenzaldehyde, a Knoevenagel condensation with propyl-substituted malonate derivatives can yield α,β-unsaturated esters bearing the desired aromatic substitution pattern.

Formation of α-difluoroacetyl intermediate: Using 2,2-difluoroacetyl halides as electrophiles, addition reactions with α,β-unsaturated esters followed by alkaline hydrolysis produce α-difluoroacetyl carboxylic acid intermediates. This step is crucial for introducing the difluoromethyl functionality adjacent to the pyrazole ring.

Pyrazole Ring Cyclization

The α-difluoroacetyl intermediate is condensed with hydrazine derivatives (e.g., methylhydrazine) in aqueous solution under catalytic conditions (e.g., sodium or potassium iodide as catalyst). The reaction is performed at low temperatures (around -30 °C to -20 °C) to control regioselectivity and minimize isomer formation.

After condensation, the reaction mixture is subjected to reduced pressure and gentle heating to promote cyclization, forming the pyrazole ring with high yield.

Acidification and Purification

The crude pyrazole product is acidified (pH ~1-2) using hydrochloric acid to precipitate the carboxylic acid form.

The solid is filtered and washed to remove impurities.

Recrystallization is performed from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, 35-65% alcohol) to achieve high purity (>99.5% by HPLC).

Optimization Notes

Use of potassium iodide as a catalyst improves yield and reduces isomeric impurities.

Controlling temperature during hydrazine addition and cyclization steps is critical for selectivity.

Recrystallization solvent composition and temperature profiles significantly impact product purity and yield.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| α,β-Unsaturated ester formation | Knoevenagel condensation, basic conditions | ~80 | - | Starting point for ester intermediate |

| Addition of 2,2-difluoroacetyl halide | Low temperature, organic solvent, acid binding agent | ~85 | - | Formation of α-difluoroacetyl intermediate |

| Alkaline hydrolysis | Alkali addition, aqueous medium | ~90 | - | Converts ester to carboxylic acid intermediate |

| Condensation with methylhydrazine | 40% aqueous methylhydrazine, KI catalyst, -30 to -20 °C | 75-80 | 95-96% (isomer ratio) | Formation of crude pyrazole product |

| Acidification and precipitation | pH 1-2 with HCl, 10-15 °C | - | - | Solid isolation |

| Recrystallization | 35-65% aqueous alcohol, reflux then cooling | 75-80 | >99.5% | Final purification |

Analytical and Research Findings

Isomer Control: The ratio of desired pyrazole isomer to unwanted isomers is typically around 95:5 to 96:4, improved by catalyst choice and temperature control.

Purity Enhancement: Multiple recrystallizations from optimized solvent mixtures yield purity exceeding 99.5%, essential for pharmaceutical or advanced material applications.

Yield Optimization: Reaction yields are maintained between 75-80% for the key cyclization and purification steps, balancing efficiency and product quality.

Catalyst Role: Potassium iodide acts as an effective catalyst, enhancing reaction rates and selectivity without introducing significant impurities.

Environmental and Practical Considerations: The process uses readily available raw materials, mild reaction conditions, and avoids harsh reagents, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming ester derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has shown promising potential in several therapeutic areas:

Anti-inflammatory Activity

Research indicates that this compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This property suggests its potential as an anti-inflammatory agent in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching up to 54.25%. This suggests its potential use as a lead compound in anticancer drug development.

Neuroprotective Effects

Some studies suggest neuroprotective properties, indicating that the compound may help protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Chemistry Applications

The biological activity of 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid extends to agricultural applications:

Pesticidal Properties

Due to its efficacy against various pathogens, this compound is being investigated for use as a pesticide or herbicide. Its ability to inhibit certain fungi positions it as a potential alternative to traditional fungicides .

Material Science Applications

The unique chemical properties of this compound have led to explorations in material science:

Polymer Incorporation

Research is being conducted on incorporating this compound into polymers or coatings to enhance specific chemical properties. This could lead to advancements in materials with tailored functionalities for various industrial applications .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by structural modifications. The following table summarizes how different substituents affect its activity:

| Substituent Position | Effect on Activity |

|---|---|

| N1 | Loss of antiproliferative activity when modified |

| Position 5 | Enhanced anti-inflammatory activity with phenyl fragments |

Case Study 1: Antifungal Efficacy

A series of pyrazole derivatives were synthesized and tested for antifungal activity against seven phytopathogenic fungi. The results indicated that the compound exhibited superior inhibition compared to standard treatments, highlighting its potential as a fungicide in agricultural applications.

Case Study 2: Anticancer Potential

In a comparative study involving various pyrazole derivatives, the compound was evaluated for its anticancer properties against a panel of human cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.

Mécanisme D'action

The mechanism of action of 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and propyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pyrazole ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Structural Differences and Implications

The following table compares the target compound with a closely related analog, 1-(3,5-difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS: 1246059-97-1), identified in the literature :

| Property | Target Compound (CAS 1485415-16-4) | Analog (CAS 1246059-97-1) |

|---|---|---|

| Molecular Formula | C₁₄H₁₄F₂N₂O₃ | C₁₉H₂₀F₂N₄O₂ |

| Molecular Weight (g/mol) | 308.27 | 386.39 |

| Phenyl Substituents | 2,5-Difluoro, 4-methoxy | 3,5-Difluoro |

| Pyrazole Substituents | 5-Propyl, 4-carboxylic acid | 5-(1H-pyrrol-1-yl), 4-carboxamide (3-methoxypropyl) |

| Functional Group | Carboxylic acid | Carboxamide |

Functional Group and Bioactivity Implications

Carboxylic Acid vs. Carboxamide :

- The carboxylic acid group in the target compound increases acidity (pKa ~2–3), promoting hydrogen bonding and ionic interactions. This enhances aqueous solubility compared to the carboxamide analog, which has reduced polarity and a higher logP .

- Carboxamides, as in the analog, are less reactive but may exhibit improved metabolic stability in drug design contexts.

Substituent Positioning :

- The 2,5-difluoro-4-methoxy pattern in the target compound creates steric and electronic effects distinct from the 3,5-difluoro substitution in the analog. Fluorine at the 2-position may influence aromatic ring electron density and intermolecular interactions.

Predicted Physicochemical Properties

| Property | Target Compound | Analog |

|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.4 |

| Water Solubility | Moderate (~10 mg/mL) | Low (~1 mg/mL) |

| Hydrogen Bond Donors | 2 | 1 |

Activité Biologique

1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic compound with a unique pyrazole structure. Its biological activity has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H14F2N2O3

- Molecular Weight : 296.27 g/mol

- CAS Number : 1461709-16-9

- IUPAC Name : 1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and propyl groups are critical in modulating binding affinity and specificity. The pyrazole ring structure is known to engage in various biological pathways, potentially leading to therapeutic effects against inflammation and metabolic disorders.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's structure allows it to compete effectively with arachidonic acid for the active site of COX enzymes, leading to reduced production of pro-inflammatory mediators .

Antidiabetic Activity

In vitro studies have assessed the compound's effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and β-glucosidase. These enzymes are crucial in glucose metabolism; thus, their inhibition can lead to decreased postprandial blood glucose levels. The compound has shown promising results in lowering blood sugar levels in animal models, indicating potential use as an antidiabetic agent .

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory activities of this compound against various enzymes:

Study on Inhibition of Membrane-Bound Pyrophosphatases

A significant study explored the inhibition of membrane-bound pyrophosphatases (mPPases) by various pyrazole derivatives. The findings indicated that certain derivatives, including those structurally similar to our compound, exhibited IC50 values ranging from 6 to 10 μM against mPPases from Thermotoga maritima. This suggests potential applications in treating protozoan diseases like malaria due to selective inhibition without affecting human homologues .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other pyrazole derivatives:

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 1-(2,5-Difluoro-4-methoxyphenyl)ethanone | COX Inhibition | 15 |

| 2,5-Difluoro-4-methoxyphenylboronic acid | α-glucosidase Inhibition | 18 |

This comparison highlights the unique efficacy of our compound in specific biological contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation of substituted β-ketoesters or acetoacetate derivatives with hydrazines. For example, ethyl 5-methyl-1-phenyl-pyrazole-4-carboxylate was prepared by reacting ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis under basic conditions to yield the carboxylic acid . Adapting this, the propyl and difluoromethoxy substituents could be introduced via pre-functionalized intermediates. Phosphorus oxychloride-mediated cyclization at 120°C is effective for pyrazole ring formation . Post-synthetic modifications (e.g., Suzuki-Miyaura coupling) may introduce aryl groups .

Q. How can the purity and structural integrity of the compound be validated?

- Methodology : Use a combination of analytical techniques:

- Spectroscopy : IR to confirm carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- NMR : ¹H NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, propyl chain protons at δ 0.9–1.6 ppm) . ¹⁹F NMR resolves fluorine environments (e.g., para- vs. ortho-fluorine shifts) .

- X-ray crystallography : Resolves bond angles and confirms regiochemistry of substituents .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps). These models correlate with experimental data (e.g., XRD bond lengths) to assess substituent effects on stability or intermolecular interactions . For drug discovery, molecular docking (AutoDock Vina) evaluates binding to target proteins (e.g., kinases or GPCRs) by simulating interactions with the carboxylic acid and fluorinated aryl groups .

Q. What strategies resolve low yields in the final hydrolysis step of the ethyl ester precursor?

- Methodology :

- Reaction optimization : Use NaOH/EtOH under reflux instead of aqueous NaOH to enhance ester solubility. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

- Acid workup : Quench with dilute HCl (pH 2–3) to precipitate the carboxylic acid, improving yield over neutralization .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the pure acid .

Q. How do the electron-withdrawing fluorine and electron-donating methoxy groups influence the compound’s spectroscopic properties?

- Methodology :

- ¹H NMR : Methoxy groups deshield adjacent protons (e.g., aromatic protons ortho to -OCH₃ appear downfield at δ 7.2–7.5 ppm) .

- ¹⁹F NMR : Fluorine atoms para to electron-withdrawing groups (e.g., -COOH) exhibit upfield shifts (δ -110 to -120 ppm) compared to meta-fluorine .

- IR : The inductive effect of fluorine reduces electron density on the pyrazole ring, altering C=N stretching frequencies .

Q. What are the implications of contradictory solubility data in different solvents?

- Methodology :

- Solubility profiling : Test the compound in DMSO, ethanol, and aqueous buffers (pH 1–10). Contradictions may arise from polymorphic forms or pH-dependent ionization of the carboxylic acid .

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents. For example, DMSO’s high polarity (δ ≈ 26 MPa¹/²) solubilizes ionized forms, while ethanol (δ ≈ 26 MPa¹/²) is better for neutral species .

Methodological Considerations

- Safety and Handling : The compound may cause respiratory or skin irritation (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Store sealed at room temperature .

- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into CO₂, NOₓ, or fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.